Cas no 2229235-20-3 (2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine)

2-{1-[2-(4-Fluorophenyl)ethyl]cyclobutyl}ethan-1-amine is a fluorinated organic compound featuring a cyclobutyl core substituted with an amine-functionalized ethyl group and a 4-fluorophenethyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or receptor modulation. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the cyclobutyl scaffold offers conformational rigidity. The primary amine functionality allows for further derivatization, making it a versatile building block in medicinal chemistry. Its well-defined stereochemistry and purity are critical for reproducible research applications. Suitable for controlled environments, it requires handling under inert conditions due to its reactive amine group.
2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine structure
2229235-20-3 structure
Product Name:2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine
CAS No:2229235-20-3
MF:C14H20FN
MW:221.313707351685
CID:6051055
PubChem ID:165626933
Update Time:2025-10-30

2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine
    • 2229235-20-3
    • EN300-1781724
    • 2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
    • Inchi: 1S/C14H20FN/c15-13-4-2-12(3-5-13)6-9-14(10-11-16)7-1-8-14/h2-5H,1,6-11,16H2
    • InChI Key: QRKRYEJHFGYTOJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCC1(CCN)CCC1

Computed Properties

  • Exact Mass: 221.157977804g/mol
  • Monoisotopic Mass: 221.157977804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1781724-0.05g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
0.05g
$1140.0 2023-09-20
Enamine
EN300-1781724-0.1g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
0.1g
$1195.0 2023-09-20
Enamine
EN300-1781724-0.25g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
0.25g
$1249.0 2023-09-20
Enamine
EN300-1781724-0.5g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
0.5g
$1302.0 2023-09-20
Enamine
EN300-1781724-1.0g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
1g
$1357.0 2023-06-03
Enamine
EN300-1781724-2.5g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
2.5g
$2660.0 2023-09-20
Enamine
EN300-1781724-5.0g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
5g
$3935.0 2023-06-03
Enamine
EN300-1781724-10.0g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
10g
$5837.0 2023-06-03
Enamine
EN300-1781724-1g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
1g
$1357.0 2023-09-20
Enamine
EN300-1781724-5g
2-{1-[2-(4-fluorophenyl)ethyl]cyclobutyl}ethan-1-amine
2229235-20-3
5g
$3935.0 2023-09-20

Additional information on 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine

2-{1-2-(4-Fluorophenyl)ethylcyclobutyl}ethan-1-amine: An Emerging Compound in Medicinal Chemistry

2-{1-2-(4-Fluorophenyl)ethylcyclobutyl}ethan-1-amine (CAS No. 2229235-20-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex cyclobutyl and fluorinated phenyl moieties, has been the subject of several recent studies aimed at elucidating its biological activities and pharmacological properties.

The cyclobutyl ring, a key structural element of 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine, contributes to the compound's conformational rigidity and stability. This rigidity can influence the compound's binding affinity to specific protein targets, making it a valuable scaffold for drug design. The presence of the 4-fluorophenyl group further enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug development.

Recent research has shown that 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine exhibits potent activity against various biological targets. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory effects, 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine has also been investigated for its potential as an analgesic agent. Preclinical studies have shown that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. The analgesic activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a critical role in pain transmission.

The pharmacokinetic profile of 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine has been extensively studied to assess its suitability for therapeutic use. Data from in vitro and in vivo experiments indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life, which are essential for maintaining therapeutic concentrations over an extended period.

To further evaluate the safety and efficacy of 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine, several clinical trials are currently underway. Early-phase clinical trials have demonstrated that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings are promising and suggest that 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine may have a favorable safety profile suitable for further clinical development.

The potential applications of 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine extend beyond anti-inflammatory and analgesic uses. Ongoing research is exploring its efficacy in treating other conditions such as neurodegenerative diseases and cancer. For example, preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In conclusion, 2-{1-2-(4-fluorophenyl)ethylcyclobutyl}ethan-1-amine (CAS No. 2229235-20-3) represents a promising candidate in the development of novel therapeutics. Its unique structural features and diverse biological activities make it an attractive target for further investigation and optimization. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd